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Calcium hydride

Cat. No.: B1178222
CAS No.: 125544-53-8
M. Wt: 42.09 g/mol
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Description

Historical Context of Calcium Hydride Research and Development

The journey of this compound research began in the late 19th century. In 1891, Clemens A. Winkler first reported the existence of a calcium-hydrogen compound, which he believed to be "CaH," formed by heating lime (CaO) and magnesium under a hydrogen atmosphere. curtin.edu.au A few years later, in 1893, Henri Moissan successfully synthesized calcium dihydride (CaH₂) from the reaction of calcium with steam. curtin.edu.au Early in its history, CaH₂ was commercially known as "Hydrolith" and was recognized for its ability to produce hydrogen upon reaction with water. curtin.edu.auchemistrylearner.com This property led to its use as a portable hydrogen source, notably for filling airships during wartime and for inflating weather balloons. wikipedia.org

The early 20th century saw the development of commercial production methods. A notable process was patented by G. F. Joubert and Electrochemische Werke in 1905, which, despite being operative and commercially successful, resulted in an expensive product. google.com This high cost initially limited its use primarily to military applications. google.com Later, a more cost-effective method was developed involving the reaction of calcium oxide with hydrogen in the presence of metallic magnesium. google.com Another production method involves the direct combination of its constituent elements at high temperatures (300-400°C). azom.com A two-step reduction process can also be used, where calcium oxide is converted to calcium metal via vacuum distillation, followed by heating in the presence of hydrogen. azom.com A single-stage method for producing this compound by converting calcium chloride with sodium metal and hydrogen has also been developed. google.com

Beyond hydrogen generation, early applications of this compound included its use as a drying agent for basic solvents like pyridine (B92270) and amines, a reducing agent, a catalyst, and a condensing agent. curtin.edu.auazom.comottokemi.com It was also utilized in nuclear reactors. curtin.edu.au During the Battle of the Atlantic, German submarines employed this compound as a sonar decoy known as "bold". wikipedia.org

Evolution of Fundamental Understanding of the Calcium-Hydrogen System

The fundamental understanding of the calcium-hydrogen system has evolved significantly since its initial discovery. This compound is classified as a saline or salt-like hydride, a characteristic it shares with the hydrides of other alkali and alkaline earth metals (heavier than beryllium). wikipedia.org This classification points to a structure with significant ionic character. wikipedia.orgbrainly.comvedantu.com In this bonding arrangement, calcium, being less electronegative, donates its two valence electrons to two hydrogen atoms, forming a calcium cation (Ca²⁺) and two hydride anions (H⁻). brainly.com

The crystal structure of this compound under ambient conditions is the orthorhombic cotunnite (PbCl₂) structure, with the space group Pnma. wikipedia.orgmaterialsproject.orgresearchgate.net In this structure, each calcium ion is coordinated with nine hydride ions. materialsproject.orgresearchgate.net The Ca-H bond distances in this structure range from 2.24 to 2.61 Å. materialsproject.org At high pressures, around 18 GPa, CaH₂ undergoes a phase transformation to a hexagonal phase with the space group P6₃/mmc. osti.govmaterialsproject.org

The study of the calcium-calcium hydride phase diagram, first reported by Peterson and Fattore in 1961, provided deeper insights into the allotropic transitions and the relationship between the liquid and solid phases as a function of hydrogen content and temperature. curtin.edu.au This phase diagram is similar to that of the barium-barium hydride system but is more complex due to the allotropy of calcium. curtin.edu.au Research into the thermodynamics of hydrogen desorption from CaH₂ has revealed that the process is kinetically slow, with true thermodynamic equilibrium taking a significant amount of time to achieve. curtin.edu.au

Further exploration of the Ca-H system under high pressure has led to the synthesis of novel polyhydrides with different stoichiometries, such as Ca₂H₅ and CaH₄. osti.gov Unlike the purely ionic CaH₂, these higher hydrides contain both atomic (H⁻) and molecular (H₂) hydrogen within their crystal lattices. osti.gov The discovery of calcium monohydride (CaH), a molecule found in the spectra of stars, has also expanded the understanding of calcium-hydrogen interactions, particularly in astrophysical contexts. wikipedia.org

Interactive Data Table: Crystallographic Data for this compound Phases

PhaseCrystal SystemSpace GroupPressure Conditions
α-CaH₂ OrthorhombicPnmaAmbient
β-CaH₂ HexagonalP6₃/mmc> 18 GPa
Ca₂H₅ MonoclinicC2/m> 20 GPa
CaH₄ TetragonalI4/mmmHigh Pressure

Current Paradigms in this compound Research

Contemporary research on this compound is multifaceted, spanning materials science, synthetic chemistry, and energy applications. yuke-chemical.com A significant area of investigation is its potential as a hydrogen storage material for applications like fuel cells. nanorh.comxingluchemical.com Although challenges remain, its high theoretical gravimetric hydrogen capacity makes it a promising candidate for solid-state hydrogen storage. xingluchemical.com Researchers are actively exploring ways to improve its hydrogen storage properties, including thermodynamic destabilization with additives like aluminum oxide (Al₂O₃) or calcium halides to lower the hydrogen release temperature. acs.orgresearchgate.net

In the realm of materials science, this compound is being investigated for its role in the formation of high-temperature superconductors. sigmaaldrich.com The synthesis of calcium superhydrides, such as CaH₆, under high pressure has led to the discovery of superconductivity at temperatures above 200 K. cas.cn Furthermore, the use of machine learning models is aiding in the understanding of the synthesis reactions of these superhydrides under extreme conditions, revealing unique reaction pathways. eurekalert.orgasiaresearchnews.com

In modern synthetic chemistry, this compound continues to be a valuable reagent. It is used as a strong reducing agent in powder metallurgy to produce pure metallic powders from their oxides at high temperatures. azom.comyuke-chemical.com Its use also extends to organic synthesis, where it facilitates hydrogenation and condensation reactions. yuke-chemical.com The development of hydrocarbon-soluble molecular this compound complexes has opened new avenues for its application in catalysis, including hydrometalation and hydrosilylation reactions. researchgate.netnih.gov These molecular complexes have shown reactivity with a variety of substrates, leading to the synthesis of novel calcium-containing compounds. researchgate.netacs.org

This compound nanoparticles are also a focus of current research, with potential applications in hydrogen storage, catalysis, and even in enhancing the energy density of rechargeable batteries. nanorh.com The high surface area and reactivity of these nanoparticles make them effective catalysts in hydrogenation and reduction reactions. nanorh.com

Interactive Data Table: Key Properties and Applications of this compound

Property/ApplicationDescription
Hydrogen Generation Reacts with water to produce hydrogen gas; used in portable generators and for laboratory purposes. wikipedia.orgyuke-chemical.comnanorh.com
Drying Agent (Desiccant) Effectively removes moisture from basic solvents like amines and pyridine. azom.comottokemi.comyuke-chemical.comnanorh.com
Reducing Agent Used in metallurgy to reduce metal oxides to pure metals and in organic synthesis. azom.comyuke-chemical.com
Hydrogen Storage Investigated as a solid-state hydrogen storage material due to its high hydrogen capacity. nanorh.comxingluchemical.com
Superconductivity Calcium superhydrides exhibit high-temperature superconductivity under high pressure. cas.cn
Catalysis Molecular this compound complexes are used as catalysts in various organic reactions. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaH2 B1178222 Calcium hydride CAS No. 125544-53-8

Properties

IUPAC Name

calcium;hydride
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InChI

InChI=1S/Ca.2H/q+2;2*-1
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InChI Key

UUGAXJGDKREHIO-UHFFFAOYSA-N
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Canonical SMILES

[H-].[H-].[Ca+2]
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Molecular Formula

CaH2
Record name CALCIUM HYDRIDE
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DSSTOX Substance ID

DTXSID301337245
Record name Calcium hydride
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Molecular Weight

42.09 g/mol
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Physical Description

Grayish-colored lump or crystalline solid. Irritating to skin and eyes. Used to make other chemicals., Solid; Commercial product is grey; [Merck Index] Greyish solid; [CAMEO] Light grey odorless powder; [Alfa Aesar MSDS]
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Solubility

Insoluble in all common inert solvents
Record name Calcium hydride
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Density

1.7 g/cu cm
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Impurities

The main impurities are calcium metal (less than 6%) and calcium oxide (less than or equal to 1%).
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Color/Form

Gray orthorhombic crystals or powder, Grayish-white lumps or crystals, Pure calcium hydride crystalizes in the form of colorless, hexagonal prisms... Industrial product contains some calcium metal and is consequently grey

CAS No.

7789-78-8, 57308-10-8
Record name CALCIUM HYDRIDE
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Advanced Synthesis Methodologies and Reaction Engineering for Calcium Hydride

Mechanism and Kinetics of Calcium Hydride Formation Reactions

Dissociation and Recombination Kinetics

The thermal decomposition (dissociation) and formation (recombination) of this compound (CaH₂) are governed by a chemical equilibrium that is significantly influenced by temperature and pressure. The primary dissociation reaction involves the decomposition of solid or liquid CaH₂ into calcium (Ca) and hydrogen gas (H₂). Recent investigations have provided more accurate thermodynamic data for this process, which is crucial for applications in hydrogen storage and thermochemical energy storage. curtin.edu.au

The equilibrium is represented by the reaction between CaH₂, Ca, and H₂, where the equilibrium hydrogen pressure is a key parameter. curtin.edu.au Historically, studying this equilibrium has been challenging due to the high volatility of calcium and the reactivity of the components with container materials at elevated temperatures. union.edu Modern studies have sought to overcome these issues to provide more reliable data. curtin.edu.au

The thermodynamic values for hydrogen release (desorption) have been determined for both solid and molten states of this compound. For the solid-state reaction, the enthalpy of desorption (ΔHdes) is 172 ± 12 kJ mol⁻¹ H₂, and the entropy of desorption (ΔSdes) is 144 ± 10 J K⁻¹ mol⁻¹ H₂. In the molten state, these values are significantly higher, with a ΔHdes of 216 ± 10 kJ mol⁻¹ H₂ and a ΔSdes of 177 ± 9 J K⁻¹ mol⁻¹ H₂. This results in a 1-bar hydrogen equilibrium temperature for molten CaH₂ of 947 ± 65 °C. curtin.edu.au

The kinetics of hydrogen release have also been quantified. Using the Kissinger method, the activation energy (Ea) for the decomposition of this compound has been calculated to be 203 ± 12 kJ mol⁻¹. This relatively high activation energy indicates slow reaction kinetics compared to other metal hydrides like magnesium hydride. curtin.edu.au

Thermodynamic and Kinetic Data for CaH₂ Dissociation curtin.edu.au
ParameterStateValue
Enthalpy of Desorption (ΔHdes)Solid172 ± 12 kJ mol⁻¹ H₂
Entropy of Desorption (ΔSdes)Solid144 ± 10 J K⁻¹ mol⁻¹ H₂
Enthalpy of Desorption (ΔHdes)Molten216 ± 10 kJ mol⁻¹ H₂
Entropy of Desorption (ΔSdes)Molten177 ± 9 J K⁻¹ mol⁻¹ H₂
Activation Energy (Ea)Solid203 ± 12 kJ mol⁻¹

Reaction Pathways in Superhydride Synthesis under Extreme Conditions

Under ambient pressure, the only stable compound in the calcium-hydrogen system is CaH₂. nih.gov However, under extreme pressure and temperature conditions, hydrogen-rich compounds known as superhydrides can be formed. The synthesis of clathrate calcium superhydride (CaH₆) represents a significant advancement in this area, opening up a previously unexplored class of superconductors. aps.orgphysicsworld.com

The synthesis of CaH₆ was first predicted theoretically in 2012 but proved experimentally challenging. nih.gov A primary obstacle was the high reactivity between calcium and hydrogen, which at lower pressures tends to form hydrides with low hydrogen content. aps.orgphysicsworld.com Researchers overcame this issue by utilizing ammonia (B1221849) borane (B79455) (BH₃NH₃) as a hydrogen source, which facilitates the direct reaction between calcium and hydrogen at the required high pressures and temperatures. aps.orgphysicsworld.com

The reaction pathway involves subjecting the reactants to pressures around 172 GPa and laser heating to approximately 2000 K within a diamond anvil cell. physicsworld.com This process leads to the formation of a clathrate structure where hydrogen forms cages enclosing calcium atoms. The resulting CaH₆ compound has been experimentally verified to be a high-temperature superconductor with a critical temperature (Tc) of 215 K at 172 GPa. nih.govaps.orgphysicsworld.com Machine-learning potential molecular dynamics simulations suggest that the initial stage of superhydride formation involves the melting of the CaH₂ surface upon contact with high-pressure H₂, leading to the formation of CaH₄ as an intermediate. chemrxiv.org The high pressure reduces the formation enthalpy for this liquid superhydride intermediate, thereby promoting the hydrogenation reaction. chemrxiv.org

Synthesis Conditions and Properties of Calcium Superhydride (CaH₆)
ParameterValueReference
Pressure~172 GPa aps.orgphysicsworld.com
Temperature~2000 K physicsworld.com
Hydrogen SourceAmmonia Borane (BH₃NH₃) aps.orgphysicsworld.com
Resulting CompoundClathrate this compound (CaH₆) nih.govaps.org
Superconducting Critical Temperature (Tc)215 K nih.govaps.org

Kinetics of this compound Reduction Processes in Intermetallic Synthesis

This compound is an effective reducing agent for producing metal powders, including refractory intermetallics, from their respective oxides. medjrf.comwikipedia.org The kinetics of these reduction processes are critical for controlling the reaction and obtaining high-quality products. A notable example is the synthesis of the intermetallic compound chromium-tantalum (Cr₂Ta). medjrf.com

The synthesis of Cr₂Ta via this compound reduction has been studied to understand its mechanism and kinetics. The process exhibits anomalous kinetics, characterized by an explosive increase in the formation of the Cr₂Ta phase once a specific synthesis temperature is reached. medjrf.com This suggests a highly temperature-dependent reaction rate.

Kinetic Data for Cr₂Ta Synthesis via CaH₂ Reduction medjrf.com
ParameterValue
Intermetallic CompoundCr₂Ta
Apparent Activation Energy~291 kJ/mol
Kinetic BehaviorAnomalous, with an explosive increase in phase formation at a critical temperature.
Proposed Rate-Limiting StepHeterodiffusion in the Laves phase.

Purity and Stoichiometry Control in this compound Synthesis

The purity and stoichiometry of this compound are paramount for its applications, whether as a reducing agent, a desiccant, or a precursor for other materials. Control over these properties is achieved primarily through the direct synthesis from its constituent elements: metallic calcium and hydrogen gas. nanotrun.comnih.gov The quality of the final product is highly dependent on the purity of the starting materials and the precise control of reaction conditions. nanotrun.com

For laboratory-scale synthesis of high-purity CaH₂, refined calcium with a purity of about 99.5% is used. nanotrun.com The reaction is typically carried out by heating the calcium metal to 250-300°C in a stream of purified hydrogen. This method can yield a porous, off-white crystalline powder with a purity of approximately 99%. nanotrun.com

Industrial production follows a similar principle but may use different parameters. The commercial process often involves heating calcium metal to around 400°C under atmospheric pressure of hydrogen. nih.gov The reaction is strongly exothermic and is controlled by managing the hydrogen feed rate. Commercial-grade this compound typically has a purity in the range of 90-96%. nih.gov The lower purity compared to laboratory-grade material is often due to impurities in the starting calcium and potential side reactions. Achieving the correct CaH₂ stoichiometry requires ensuring a sufficient supply of hydrogen and allowing the reaction to proceed to completion.

Comparison of CaH₂ Synthesis Methods
ParameterLaboratory Synthesis nanotrun.comIndustrial Production nih.gov
Starting Calcium Purity~99.5%Varies (typically lower than lab grade)
Reaction Temperature250-300°C~400°C
Final Product Purity~99%90-96%
Key Control FactorPurity of reactants, controlled temperatureHydrogen feed rate to manage exothermic reaction

Structural Chemistry, Phase Transitions, and Advanced Characterization of Calcium Hydride

Crystalline Structures of Calcium Hydride and its Polyhydrides

This compound exhibits different crystalline structures depending on the applied pressure and temperature. At ambient conditions, the stable phase is orthorhombic CaH2. Under high pressure, several polyhydrides with higher hydrogen content, such as Ca2H5, CaH4, and CaH6, have been synthesized, each possessing distinct crystal structures.

Low-Pressure Phases (e.g., CaH2 Pnma Orthorhombic)

At ambient conditions, CaH2 crystallizes in the orthorhombic structure with the Pnma space group. curtin.edu.auarxiv.orgwikipedia.orgmaterialsproject.orgmaterialsproject.org This structure is described as a distorted version of the fluorite (CaF2) structure. arxiv.org In the orthorhombic Pnma structure, each calcium ion (Ca2+) is coordinated by nine hydride ions (H-). arxiv.orgmaterialsproject.org There are two distinct crystallographic sites for the hydride ions, coordinated by four and five calcium atoms, respectively. arxiv.orgmaterialsproject.org The Ca-H bond distances in this phase range from approximately 2.24 to 2.62 Å. materialsproject.org The unit cell of orthorhombic CaH2 contains four calcium atoms and eight hydrogen atoms. arxiv.org

High-Pressure Phases (e.g., C2/m Ca2H5, I4/mmm CaH4, bct CaH4, Sodalite-like CaH6)

Under high-pressure and high-temperature conditions, calcium forms polyhydrides with stoichiometries beyond CaH2. A monoclinic phase with C2/m symmetry and Ca2H5 composition has been synthesized above 20 GPa and 700 K. osti.govosti.govacs.orgfigshare.com This structure is characterized by a lattice containing a central layer of H2 molecules oriented along the (100) direction. osti.govosti.govacs.orgfigshare.com Calcium tetrahydride (CaH4) has been observed in different high-pressure phases. An unconventional CaH4 phase with I4/mmm symmetry has been discovered to be stable above 25.5 GPa, and also synthesized at higher pressures like 48.5 GPa and 1900 K, and 116 GPa and 1600 K. osti.govaip.orgresearchgate.netacs.orgacs.org This tetragonal structure (I4/mmm) contains both monatomic hydrogen and molecular-like H2 units. osti.govfigshare.comresearchgate.netacs.orgarxiv.org At even higher pressures (e.g., 116 GPa and 1600 K), a denser body-centered tetragonal (bct) structure of CaH4 is synthesized. osti.govosti.govfigshare.com This bct phase also contains molecular-like H2 units. osti.govosti.govfigshare.com A sodalite-like clathrate structure with CaH6 stoichiometry stabilizes above 150 GPa. arxiv.orgnih.govarxiv.orgpnas.org This body-centered cubic structure (Im-3m) features hydrogen forming unusual "sodalite" cages that encapsulate calcium atoms. arxiv.orgnih.govarxiv.orgpnas.org The sodalite cage is constructed from linked H4 units. arxiv.orgnih.govpnas.org

Mixed Atomic and Molecular Hydrogen Architectures

Several high-pressure calcium polyhydrides exhibit structures containing both atomic and molecular hydrogen species. osti.govosti.govfigshare.comresearchgate.netacs.orgarxiv.orgnih.gov In the tetragonal I4/mmm CaH4, hydrogen exists as both monatomic ions and elongated molecular-like H2 units. osti.govfigshare.comresearchgate.netacs.orgarxiv.org The elongation of the H-H bond in these molecular units is attributed to the interaction with calcium and charge transfer from the metal to the H2 units. osti.govosti.govfigshare.comaip.orgacs.orgacs.org The Ca2H5 phase with C2/m symmetry also contains a central layer of H2 molecules. osti.govosti.govacs.orgfigshare.com This mixed character is a significant feature of calcium polyhydrides at elevated pressures.

Polymorphic Transitions and Stability under Varying Conditions

This compound undergoes polymorphic transitions under varying temperature and pressure. At atmospheric pressure, CaH2 transitions from the orthorhombic (Pnma) phase to a cubic (Fm-3m) phase at around 780 °C. curtin.edu.au Under high pressure, CaH2 transforms from the orthorhombic (Pnma) structure to a hexagonal (P63/mmc) phase at approximately 16-18 GPa. osti.govresearchgate.netresearchgate.net This transition has been observed to start around 15.5 GPa and complete by 21 GPa at room temperature, showing reversibility with hysteresis upon decompression. researchgate.net The stability of the high-pressure polyhydride phases is dependent on both pressure and temperature. Ca2H5 (C2/m) is synthesized above 20 GPa and 700 K. osti.govosti.govacs.orgfigshare.com CaH4 (I4/mmm) is stable above 25.5 GPa, and can be formed at pressures around 50 GPa and temperatures of 1600 K or higher pressures like 116 GPa and 1600 K. osti.govaip.orgresearchgate.netacs.org This phase can persist upon decompression to 60 GPa at room temperature. osti.govosti.govfigshare.com CaH6 with the sodalite-like structure becomes stable at pressures above 150 GPa. arxiv.orgnih.govarxiv.orgpnas.org The relative stability of different calcium hydrides with varying hydrogen content (CaHn with n > 2) under pressure has been investigated, with CaH4 being the most stable phase between 50 and 150 GPa, and CaH6 becoming the most stable at 200 GPa. arxiv.org

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are crucial for characterizing the structure, bonding, and phase transitions of calcium hydrides, especially under extreme conditions.

Raman Spectroscopy

Raman spectroscopy is a powerful tool for studying the vibrational properties of calcium hydrides and identifying different phases, particularly at high pressures. osti.govosti.govacs.orgfigshare.comaip.orgresearchgate.netacs.orgnih.govresearchgate.nethpstar.ac.cnresearchgate.net It is especially useful for detecting and characterizing the presence of molecular hydrogen (H2) units within the crystal structures through their characteristic vibrational modes (vibrons). aip.orgresearchgate.netacs.orgacs.orgnih.gov Raman scattering experiments have been used to identify the phase transition of CaH2 from the orthorhombic to a new high-pressure phase (likely hexagonal P63/mmc) around 15.5-21 GPa. researchgate.netresearchgate.netresearchgate.net Theoretical calculations have aided in assigning the measured Raman modes of CaH2 at ambient pressure and understanding their pressure dependence. researchgate.netscispace.com For the high-pressure polyhydrides, Raman spectroscopy provides signatures that help confirm their structure and composition. The C2/m Ca2H5 phase is characterized by a distinctive Raman vibration at 3789 cm-1 at 25 GPa, which is in close agreement with theoretical predictions for a structure containing H2 molecules. osti.govosti.govacs.orgfigshare.com The Raman spectra of I4/mmm CaH4 show characteristic peaks, including a strong hydrogen vibron peak around 3590 cm-1, confirming the presence of H2 units. aip.orgresearchgate.net The frequency of this vibron provides information about the H-H bond strength and its change with pressure. aip.orgacs.org Comparing the H2 vibron in CaH4 to that in pure hydrogen reveals a significant downshift, indicating an elongation of the H-H bond due to chemical pre-compression by calcium. aip.orgacs.org

Data Table: Selected High-Pressure this compound Phases and Structures

CompoundPressure Range (GPa)Temperature (K)Crystal StructureSpace GroupHydrogen Species
CaH2AmbientAmbientOrthorhombicPnmaAtomic (H-)
CaH2~16-21Room TempHexagonalP63/mmcAtomic (H-)
Ca2H5>20>700MonoclinicC2/mMixed (Atomic and Molecular H2)
CaH4>25.5TetragonalI4/mmmMixed (Atomic and Molecular H2)
CaH41161600Body-centered tetragonal (bct)Molecular-like H2
CaH6>150Body-centered cubic (Sodalite-like)Im-3mH forming cages (H4 units)

Note: Pressure and temperature ranges for stability and synthesis can vary depending on experimental conditions and synthesis methods.

Infrared Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for probing the vibrational modes of this compound and its related compounds, providing insights into their molecular structure and bonding. Studies utilizing IR spectroscopy have characterized the vibrational properties of CaH₂ and other calcium hydrides synthesized under various conditions.

For instance, high-pressure synthesis of new calcium polyhydrides has employed IR spectroscopy for characterization. A phase with Ca₂H₅ composition, synthesized above 20 GPa and 700 K, was characterized by a distinctive vibration observed at 3789 cm⁻¹ at 25 GPa in its Raman spectrum, which was in close agreement with first-principles calculations. osti.govacs.org

Infrared diode laser spectroscopy has also been used to study the rotation-vibration bands of gas-phase CaH and CaD molecules in the 10 µm region. aip.orgaip.org These studies provided detailed spectroscopic parameters and insights into the molecular structure of CaH and CaD. aip.orgaip.org

While specific detailed IR absorption peak data for solid CaH₂ at ambient conditions were not extensively found in the search results, the application of IR spectroscopy in identifying and characterizing different this compound phases, particularly those synthesized under extreme conditions or in the gas phase, highlights its importance in understanding their vibrational properties.

Neutron Vibrational Spectroscopy (NVS)

Neutron Vibrational Spectroscopy (NVS), also known as Inelastic Neutron Scattering (INS), is a powerful technique for studying the vibrational dynamics of hydrogen atoms in metal hydrides due to the large incoherent scattering cross-section of hydrogen. NVS provides information about the phonon density of states and local energy landscape experienced by the hydrogen atoms. researchgate.netiaea.orgdiva-portal.orgacs.org

NVS has been employed to investigate the vibrational density of states (DOS) and phonon spectra of CaH₂ and calcium deuteride (B1239839) (CaD₂) at ambient conditions. researchgate.netiaea.orgscispace.com These experimental results have been compared with lattice dynamics calculations based on density functional theory (DFT), showing good agreement and allowing for the assignment of observed vibrational modes. researchgate.netiaea.orgscispace.com

Studies combining Neutron Powder Diffraction (NPD) and NVS on CaH₂ and CaD₂ have provided a comprehensive understanding of both the static structure and dynamic properties of these materials. researchgate.netiaea.orgscispace.com The NVS spectra of CaH₂ and CaD₂ at low temperatures (e.g., 8 K) show distinct features related to the vibrations of hydrogen (or deuterium) atoms in their respective crystallographic sites. scispace.com The main features in the NVS spectra are consistent with the crystal structure determined from NPD, where phonon contributions arise from the two distinct hydrogen atomic positions in the orthorhombic structure. scispace.com

NVS has also been used in studies of other hydride systems, such as barium hydride, to probe changes in lattice dynamics and the local energy landscape during structural phase transitions, demonstrating its utility in understanding the interplay between structure and dynamics in solid-state ionic conductors. researchgate.netacs.org

Diffraction and Imaging Methodologies

Diffraction and imaging techniques are essential for determining the crystal structure, phase purity, microstructure, and morphology of this compound and related compounds.

Synchrotron X-ray Diffraction (XRD)

Synchrotron X-ray Diffraction (XRD) is a high-resolution technique that provides detailed information about the crystallographic structure of materials, including lattice parameters and space groups. It is particularly useful for in situ studies under non-ambient conditions, such as high pressure or high temperature. curtin.edu.aucurtin.edu.au

Synchrotron XRD has been widely used to study the structural behavior of CaH₂ under high pressure, confirming the phase transition from the orthorhombic (Pnma) structure to a hexagonal phase (P6₃/mmc) at around 18 GPa. osti.govcurtin.edu.au It has also been instrumental in characterizing the structures of new calcium polyhydrides synthesized at extreme pressures and temperatures, such as the monoclinic Ca₂H₅ and body-centered tetragonal CaH₄ phases. osti.govacs.org

In situ synchrotron XRD has been performed on CaH₂ during thermal ramps to investigate its high-temperature behavior and phase transitions. curtin.edu.au These studies have shown that CaH₂ remains in its structure up to its melting or decomposition point, around 880 °C, where metallic Ca begins to appear. curtin.edu.au Synchrotron XRD was also used to determine the solid-to-liquid phase transition temperature of CaH₂, measured at 816 °C. curtin.edu.au

Synchrotron XRD has also been applied to study the structural changes in this compound-halide salts formed by mixing CaH₂ with calcium halides, providing insights into their decomposition pathways relevant to thermochemical energy storage applications. curtin.edu.au Furthermore, synchrotron XRD has been used in the search for high-temperature superconductivity in calcium superhydrides under high pressure, helping to identify phases like CaH₆ and CaH₄. researchgate.netarxiv.orgcas.cnaip.org

Neutron Powder Diffraction (NPD)

Neutron Powder Diffraction (NPD) is a crucial technique for determining the positions of light atoms like hydrogen within crystal structures, which is often challenging with X-ray diffraction due to hydrogen's low X-ray scattering factor. curtin.edu.auresearchgate.net NPD is particularly effective for studying metal hydrides. researchgate.net

High-resolution NPD has been used to determine the crystal structure of CaH₂ and CaD₂ in detail at different temperatures (e.g., 9 K and 298 K). researchgate.netiaea.orgscispace.com These studies have confirmed the orthorhombic (Pnma) structure of CaH₂ at ambient conditions and provided precise information on lattice parameters, bond lengths, and atomic displacement parameters. researchgate.netiaea.orgscispace.com The refined structures from NPD are in excellent agreement with theoretical calculations. researchgate.netiaea.org

NPD data for CaD₂ at 9 K and 298 K have shown that lattice parameters, bond lengths, and displacement parameters increase with temperature, without significant structural changes within this range. scispace.com NPD studies have also characterized the two distinct crystallographic positions for hydrogen (or deuterium) atoms in the Pnma structure: H1 in tetrahedral cavities and H2 in square-pyramidal cavities, with calcium ions being nine-fold coordinated to hydrogen atoms. researchgate.net

The combination of NPD and NVS has proven to be a powerful approach for obtaining comprehensive structural and dynamical information for light-metal hydrides like CaH₂. researchgate.netiaea.orgscispace.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) in Structural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are imaging techniques that provide information about the surface morphology, microstructure, and nanoscale features of materials. While not directly providing atomic-resolution crystal structure like diffraction methods, they are valuable for observing particle size, shape, aggregation, and the presence of different phases. rsc.orgresearchgate.netmdpi.com

SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), can be used to examine the morphology and elemental composition of this compound samples and related composites. rsc.orgmdpi.comcurtin.edu.au For example, SEM has been used to investigate the morphology of this compound-containing systems before and after hydrogen cycling, revealing aspects like particle aggregation and sintering. curtin.edu.au

TEM provides higher resolution imaging, allowing for the investigation of nanoscale structures and defects. High-resolution TEM (HR-TEM) can provide insights into the local atomic arrangement and crystallographic orientations at the nanoscale. rsc.orgresearchgate.net TEM studies have been used to examine the nanostructure of hydride matrices and the distribution of additives in complex hydride systems that may contain CaH₂ as a decomposition product. rsc.org For instance, TEM investigations on dehydrogenated calcium-containing reactive hydride composites have shown composite morphologies with nanoscopic domains. rsc.org TEM has also been applied in the structural analysis of materials like calcium-hydride titanium carbide, revealing the uniformity and single-crystalline nature of particles. researchgate.net

Theoretical and Computational Chemistry of Calcium Hydride Systems

Quantum Mechanical and Ab Initio Approaches

Quantum mechanical and ab initio methods, which are based on fundamental physical principles without empirical parameters, are powerful tools for studying the electronic structure and properties of calcium hydrides.

Density Functional Theory (DFT) for Structural Stability and Electronic Properties

Density Functional Theory (DFT) is a widely used ab initio method for investigating the structural stability and electronic properties of calcium hydride systems. DFT calculations have been employed to study the structural stability, electronic structure, and chemical bonding of CaH₂ and its derivatives, such as fluorinated this compound (CaH₂₋ₓFₓ). arxiv.orgarxiv.orgresearchgate.net Studies using DFT have shown that CaH₂ crystallizes in an orthorhombic structure (Pnma) at ambient conditions. researchgate.netosti.gov DFT calculations have also predicted structural phase transitions in CaH₂ under high pressure, such as the transformation from the Pnma to the P6₃/mmc structure at approximately 16 GPa, which aligns with experimental observations. researchgate.netresearchgate.net

For fluorinated CaH₂, DFT calculations indicate that the systems are highly stable, with stability correlating directly with their ionicity. arxiv.orgarxiv.orgresearchgate.net A phase transition from the orthorhombic to a cubic structure was observed at 18% fluorine doping in CaH₂. arxiv.orgarxiv.orgresearchgate.net Electronic property calculations using DFT reveal that CaH₂₋ₓFₓ systems are insulators. arxiv.orgresearchgate.net Partial density of states and charge density analyses suggest that these systems are primarily governed by ionic bonding. arxiv.orgarxiv.orgresearchgate.net DFT has also been used to investigate the structural, mechanical, and electronic properties of lithium-doped CaH₃ (Ca₁₋ₓLiₓH₃), showing that both pure and Li-doped structures are mechanically stable at 0 pressure and exhibit metallic character in terms of electronic properties. scienceworldjournal.orgajol.info

Coupled Cluster Theory (CCSD(T)) for Energetic and Spectroscopic Predictions

Coupled Cluster theory, particularly the CCSD(T) method (Coupled Cluster with Single, Double, and Perturbative Triple excitations), is considered a high-level ab initio method capable of providing highly accurate predictions for energetic and spectroscopic properties. olemiss.edu CCSD(T) has been utilized to characterize the potential energy surfaces and determine the relative enthalpies of various this compound species, including constitutional isomers of Ca₂H₂ and Ca₂H₄. rsc.org These calculations have provided insights into the energetic favorability of different structural isomers. rsc.org For instance, studies on Ca₂H₂ isomers predicted that bridged structures are energetically more favorable than the linear isomer. rsc.org CCSD(T) calculations, in conjunction with large basis sets, have also been shown to accurately predict the quasilinearity of CaH₂, a structural feature that lower levels of theory struggled to reproduce correctly. rsc.org Furthermore, anharmonic vibrational frequencies computed using CCSD(T) have been used to aid the spectroscopic identification of calcium hydrides. rsc.org

Phonon Calculations for Lattice Dynamics

Phonon calculations, often performed in conjunction with DFT, are essential for understanding the lattice dynamics and vibrational properties of calcium hydrides. These calculations provide information about the vibrational modes and phonon density of states, which can be compared with experimental data from techniques like neutron vibrational spectroscopy. researchgate.netscispace.com Phonon calculations based on optimized structures from first-principles methods have successfully reproduced the phonon density of states of CaH₂ at ambient pressure. researchgate.net These calculations help in assigning vibrational modes and understanding how atoms vibrate within the crystal lattice. researchgate.netscispace.com Lattice dynamics calculations using DFT have also been applied to study the structural stabilities and lattice dynamics of CaH₂ under high pressures. researchgate.netresearchgate.net

Computational Simulations of Reaction Mechanisms and Pathways

Computational simulations, such as molecular dynamics, are valuable for investigating the dynamic processes involved in the synthesis and reactions of calcium hydrides, particularly under extreme conditions.

Machine Learning Potentials in High-Pressure Hydrogen Chemistry

Machine learning potentials (MLPs) are increasingly being used in computational simulations to study complex systems and reaction mechanisms, especially in high-pressure hydrogen chemistry. MLPs are trained on data from ab initio calculations and can then be used in large-scale molecular dynamics simulations, enabling the study of larger systems and longer timescales than traditional ab initio molecular dynamics. eurekalert.orgpnas.orgu-tokyo.ac.jp In the context of calcium hydrides, MLPs have been developed and applied to reproduce and understand the high-pressure synthesis reactions of calcium superhydrides (e.g., CaH₄) from CaH₂ and hydrogen. eurekalert.orgpnas.orgu-tokyo.ac.jpchemrxiv.orgtohoku.ac.jp

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations, particularly when combined with machine learning potentials, have provided significant insights into the reaction mechanisms of calcium hydrides under high pressure. MD simulations have revealed a unique reaction pathway for the formation of calcium superhydrides, where the surface of CaH₂ melts upon contact with high-pressure hydrogen, leading to the absorption of hydrogen molecules and eventual solidification into the superhydride phase (e.g., CaH₄). eurekalert.orgpnas.orgu-tokyo.ac.jpchemrxiv.orgtohoku.ac.jp This surface melting process, facilitated by the hydrogenation reaction, proceeds via a liquid intermediate state. pnas.orgchemrxiv.org MD simulations have demonstrated how high pressure can kinetically promote the hydrogenation reaction by reducing the activation energy. pnas.orgchemrxiv.orgchemrxiv.org These simulations provide a detailed, atomic-scale view of the reaction process, highlighting the role of pressure and molecular interactions in driving the synthesis of superhydrides. eurekalert.orgu-tokyo.ac.jp

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding in this compound is key to explaining its chemical and physical properties. Computational techniques, such as Density Functional Theory (DFT), are widely used for this purpose.

Electron Localization Function (ELF) and Electron Topological Analysis

The Electron Localization Function (ELF) and electron topological analysis are powerful tools for characterizing the nature of chemical bonds and electron distribution in molecules and solids. Topological analysis of ELF provides a partition of molecular space into basins of attractors with clear chemical significance, enabling the classification of bonds as covalent or non-covalent. researchgate.net, jussieu.fr, researchgate.net, colab.ws, canterbury.ac.uk This analysis can help in understanding electron delocalization and verifying classical bonding concepts. researchgate.net, colab.ws, canterbury.ac.uk

In the context of calcium hydrides, ELF analysis has been applied to investigate bonding. For instance, in CaH₆, the ELF analysis suggested the absence of direct bonds between Ca and H atoms. pnas.org, arxiv.org Instead, a weak "pairing" covalent interaction with an ELF value of 0.61 was observed between hydrogen atoms forming an H₄ lattice. pnas.org, arxiv.org This formation is attributed to the accommodation of excess electrons from calcium by the H₂ units. pnas.org, arxiv.org Electron topological analysis further supported this by showing a bond-critical point along the path connecting neighboring hydrogen atoms in CaH₆. pnas.org, arxiv.org The integrated charge within the H atomic basin in CaH₆ was found to be 1.17 e, corresponding to a charge transfer of 1.02 e from each Ca atom. pnas.org

Orbital Interactions (e.g., H₂-σ → Ca-d Donation, Ca-d → H₂-σ* Backdonation)

Orbital interactions play a significant role in the bonding and stability of metal hydrides, particularly in higher hydrides formed under pressure. The interaction between hydrogen molecules and metal centers can be described by the Dewar-Chatt-Duncanson model, which involves donation of electron density from the H₂ σ-bonding orbital to empty metal orbitals and back-donation from filled metal d orbitals to the H₂ σ-antibonding orbital. pnas.org, csic.es, libretexts.org This type of interaction, resembling the Kubas interaction observed in transition metal complexes, can lead to the elongation and weakening of the H-H bond. osti.gov, pnas.org, libretexts.org

In CaH₄ with I4/mmm symmetry, first-principles calculations indicate that the elongation and weakening of intramolecular H-H bonds are partly due to H₂-σ → Ca-d donation and Ca-d → H₂-σ* backdonation. osti.gov This mechanism is analogous to the bond lengthening seen in molecular complexes where an H₂ molecule coordinates side-on to a d-metal center, such as in the Kubas complex W(CO)₃(PR₃)₂(H₂). osti.gov Theoretical studies suggest that this Kubas-like bond lengthening mechanism could contribute to the chemical precompression of hydrogen, facilitating the formation of an atomic hydrogen lattice within the metal lattice at lower pressures than typically required for metallic atomic hydrogen. osti.gov

For anionic this compound complexes, DFT calculations have been used to probe their electronic structures. nih.gov, d-nb.info Analysis of frontier molecular orbitals revealed that the M-H σ-interaction corresponds to a specific HOMO level (HOMO-7 for a particular anionic Ca hydride complex). nih.gov, d-nb.info Further bonding analyses confirmed the ionic nature of the M-H interaction, with calculated Wiberg bond indices supporting this description. d-nb.info

Thermodynamic Predictions and Stability Calculations

Computational thermodynamics is a vital tool for predicting the stability of this compound phases and understanding the thermodynamics of hydrogen absorption and desorption. These calculations help in assessing the feasibility of calcium hydrides for applications like hydrogen storage.

Enthalpy and Entropy of Hydrogen Desorption in this compound Systems

The enthalpy (ΔHdes) and entropy (ΔSdes) of hydrogen desorption are critical parameters for evaluating the hydrogen storage properties of a material. Computational methods, often coupled with experimental data, are used to determine these values.

For pure CaH₂, the decomposition reaction involves the release of hydrogen to form calcium metal. Historically, thermodynamic data for the desorption of hydrogen from CaH₂ were reported between 1913 and 1953. curtin.edu.au The equilibrium is represented by the reaction CaH₂ <=> Ca + H₂(g), where the equilibrium hydrogen pressure is independent of solid solutions. curtin.edu.au Different studies reported varying values for the desorption enthalpy and entropy, with the hydrogen decomposition reaction sometimes reported as occurring in one step or two steps involving an intermediate CaH phase. curtin.edu.au

Recent studies have revisited the thermodynamics of this compound systems, particularly in the context of destabilized systems for lower-temperature hydrogen release. For example, destabilizing CaH₂ with aluminum oxide (Al₂O₃) at a 1:1 molar ratio significantly reduced the decomposition temperature compared to pure CaH₂ (from ~1000 °C to ~600 °C at 1 bar H₂ pressure). researchgate.net, curtin.edu.au Experimental determination using pressure composition isotherm measurements between 612 and 636 °C yielded a desorption enthalpy of 100 ± 2 kJ/mol H₂ and an entropy of 110 ± 2 J/K/mol H₂ for the CaH₂-Al₂O₃ system. researchgate.net, curtin.edu.au

Another approach involves destabilizing CaH₂ with Zn metal, which reduced the decomposition temperature to 597 °C at 1 bar H₂ pressure. researchgate.net For the reaction between CaH₂ and Zn (1:3 molar ratio), a three-step dehydrogenation was identified, with the second hydrogen release reaction having an experimental enthalpy of 131 ± 4 kJ mol⁻¹ H₂ and entropy of 151 ± 4 J K⁻¹ mol⁻¹ H₂ determined between 565 and 614 °C. researchgate.net

The activation energy for hydrogen release in the CaH₂ system has been calculated, with a value of 203 ± 12 kJ mol⁻¹ reported, which is relatively high compared to other metal hydrides like MgH₂ (~160 kJ mol⁻¹). curtin.edu.au This higher activation energy explains the slow reaction kinetics observed during some experimental measurements. curtin.edu.au

Here is a table summarizing some reported thermodynamic data for this compound systems:

SystemTemperature Range (°C)ΔHdes (kJ/mol H₂)ΔSdes (J/K/mol H₂)Equilibrium Temperature at 1 bar H₂ (°C)Reference
Pure CaH₂-~207.7-~990 curtin.edu.au
CaH₂-Al₂O₃ (1:1)612-636100 ± 2110 ± 2~600 researchgate.net, curtin.edu.au
CaH₂-Zn (1:3, 2nd step)565-614131 ± 4151 ± 4- researchgate.net

Phase Diagrams and Equilibrium Studies (Computational)

Computational methods, such as ab initio calculations and CALPHAD (CALculation of PHAse Diagram) modeling, are used to predict and assess the phase diagrams of calcium-hydrogen systems. acs.org, lupinepublishers.com These studies are essential for understanding the stable phases and equilibrium conditions under varying pressure and temperature.

The phase diagram for the calcium-calcium hydride system shows different reactions occurring at different temperatures and pressures. curtin.edu.au, acs.org, osti.gov Computational studies aim to reproduce experimental phase behavior and predict the stability of various this compound stoichiometries, including higher hydrides formed under high pressure. osti.gov

Theoretical investigations using particle-swarm optimization structural search have explored calcium hydrides with different hydrogen contents under high pressures. arxiv.org These studies found that stable structures began to emerge at pressures below 50 GPa, with CaH₄ being the most stable phase between 50 and 150 GPa. arxiv.org At 200 GPa, CaH₆ was predicted to have the lowest enthalpy of formation. arxiv.org Calcium hydrides with odd numbers of hydrogen atoms (e.g., CaH₃, CaH₅, CaH₇) were found to be energetically very unfavorable. arxiv.org

Computational thermodynamic calculations are crucial for predicting phase transitions and equilibrium temperatures. For example, the decomposition temperature of magnesium hydride, while different from this compound, illustrates the application of these methods to predict decomposition temperatures as a function of pressure. lupinepublishers.com

Studies on the Ca-H system have combined ab initio calculations and thermodynamic investigations to understand the phase equilibria. acs.org The experimental phase diagram of the Ca-CaH₂ system has been studied, showing the maximum solubility of CaH₂ in calcium metal and allotropic transitions of calcium and this compound. osti.gov Computational approaches aim to provide a more complete picture of the phase behavior, especially at conditions difficult to probe experimentally.

Advanced Research Applications of Calcium Hydride in Materials Science and Chemical Synthesis

Calcium Hydride in Hydrogen Energy Storage Research

This compound is considered a promising candidate for hydrogen storage due to its high gravimetric hydrogen capacity of 7.6 wt%, which is among the highest for solid-state materials. xingluchemical.com This high capacity makes it an attractive option for compact and efficient hydrogen storage. xingluchemical.com However, challenges remain, including slow kinetics and a high decomposition temperature. researchgate.net

High-Temperature Thermochemical Energy Storage (TES) Systems

This compound is being investigated for its potential as a high-temperature thermal battery material in concentrated solar power (CSP) plants. acs.org Pure CaH₂ has a high decomposition temperature of around 1100 °C at 1 bar of H₂ pressure, which is often higher than the target operational temperatures for next-generation CSP plants (600-800 °C). researchgate.netresearchgate.net This high operating temperature and its corrosivity (B1173158) at such temperatures present challenges for its direct use in TES. researchgate.netacs.org

To overcome these limitations, strategies involving the thermodynamic destabilization of CaH₂ are being explored. For instance, destabilizing CaH₂ with zinc metal has been shown to reduce its decomposition temperature to 597 °C at 1 bar of H₂ pressure, bringing it closer to the desired operating range for CSP plants. researchgate.netrsc.org Another approach involves combining CaH₂ with aluminum, enabling lower operating temperatures below 700 °C through a two-step reaction mechanism. rsc.org The CaAl₂ system, which forms CaH₂ and Al upon hydrogenation, has demonstrated operation at 600 °C with good reversibility and thermal conductivity, showing potential as a low-cost metal hydride TES material. researchgate.net Similarly, mixing CaH₂ with calcium halide salts (CaCl₂, CaBr₂, and CaI₂) and annealing them under hydrogen pressure can form this compound-halide salts (CaHCl, CaHBr, CaHI) that exhibit thermodynamic destabilization, allowing hydrogen release at temperatures between 600 and 800 °C within practical operating pressures. researchgate.net

Material SystemDecomposition Temperature (°C) (at 1 bar H₂)NotesSource
Pure CaH₂~1100High operating temperature challenge researchgate.netresearchgate.net
CaH₂ with Zn (1:3 molar)597Destabilized system for lower temperature researchgate.netrsc.org
CaH₂–2Al SystemBelow 700Two-step reaction mechanism rsc.org
This compound-Halide Salts600-800Thermodynamically destabilized researchgate.net

Strategies for Improved Hydrogen-Cycling Properties

Improving the reversibility and kinetics of hydrogen absorption and desorption is crucial for the practical application of CaH₂ in hydrogen storage and TES systems. Research is focused on enhancing the cycling stability of CaH₂-based materials. For example, in the CaH₂-Al₂O₃ system, capacity loss during hydrogen cycling at 636 °C was observed due to sintering of excess Al₂O₃. acs.org Reducing the initial amount of Al₂O₃ to a 2:1 molar ratio of CaH₂ to Al₂O₃ significantly improved the hydrogen cycling capacity. acs.org In the CaAl₂ system, excellent cyclic energy storage reversibility has been demonstrated, with stable sorption capacity over numerous cycles. rsc.org Hydrogen cycling studies of CaZn₁₁ at 580 °C have also shown sufficient cycling capacity with no significant sintering. rsc.org

Superhydrides as High-Capacity Hydrogen Storage Media

Superhydrides, which are hydrogen-rich compounds, are being investigated as potential high-capacity hydrogen storage materials. eurekalert.org These materials can store significantly more hydrogen than conventional hydrides. eurekalert.org Calcium polyhydrides, such as CaH₃, CaH₄, and CaH₆, formed under high pressure, fall into this category. While CaH₂ is the stable this compound at ambient conditions, phases with higher hydrogen content can be stabilized under pressure. pnas.org The synthesis of calcium superhydrides requires extremely high pressures, on the order of tens of gigapascals. eurekalert.org For example, CaH₄ is reported to be the most stable phase at pressures between 50 and 150 GPa, while CaH₆ has the lowest enthalpy of formation at 200 GPa. pnas.org The ability of these superhydrides to incorporate exceptionally large amounts of hydrogen holds promise for future hydrogen storage applications. eurekalert.org

This compound in Superconducting Materials Research

Calcium, when combined with hydrogen under high pressure to form polyhydrides, has garnered significant attention in the field of superconductivity research due to the prediction and experimental observation of high critical temperatures (Tc). aps.orgresearchgate.netarxiv.org

High-Pressure Superconductivity in Calcium Polyhydrides (CaH₃, CaH₄, CaH₆)

Under high pressure, calcium forms hydrogen-rich compounds known as calcium polyhydrides, including CaH₃, CaH₄, and CaH₆. pnas.orgaps.org These phases exhibit superconductivity at significantly higher temperatures compared to conventional superconductors. The sodalite-like clathrate structure of CaH₆, for instance, has been predicted to be stable above 150 GPa. pnas.org Experimental synthesis of CaH₆ has been achieved at pressures around 172 GPa and temperatures around 2000 K. researchgate.netarxiv.orgaps.org

Research findings indicate that calcium superhydrides can exhibit superconductivity with critical temperatures above 200 K. researchgate.netarxiv.org Specifically, synthesized CaH₆ has shown a measured superconducting critical temperature of 215 K at 172 GPa. aps.orgaps.org This places CaH₆ among the outstanding high-temperature superhydrides. aps.org Theoretical predictions for CaH₆ at 150 GPa using the Eliashberg equations estimated Tc values between 220 and 235 K. pnas.org

Calcium Polyhydride PhasePressure (GPa)Predicted Tc (K)Measured Tc (K)Source
CaH₄50-150-- pnas.org
CaH₆>150220-235 (at 150)215 (at 172) pnas.orgaps.orgaps.org

Electron-Phonon Coupling and Critical Temperature Prediction

The high critical temperatures observed in calcium polyhydrides under pressure are attributed to strong electron-phonon coupling. pnas.orgaip.org In materials like CaH₆, the unique sodalite cage structure formed by hydrogen atoms, enclathrating calcium, contributes to this strong coupling. pnas.org Theoretical calculations, often employing density functional theory (DFT) and the Eliashberg equations, are used to predict the critical temperature based on the material's electronic structure and vibrational properties. pnas.orgnih.govresearchgate.net

The electron-phonon coupling parameter (λ) is a key factor in these predictions. For CaH₆ at 150 GPa, a combined contribution from lower and higher frequency phonon branches resulted in an electron-phonon coupling parameter λ of 2.69. pnas.org The high density of states at the Fermi level, potentially enhanced by factors like a Van Hove singularity, also contributes to the large electron-phonon coupling. pnas.org While theoretical models like the Migdal-Eliashberg theory are used, discrepancies between predicted and experimental Tc values can occur, and advanced theories considering factors like anti-adiabatic effects are also being explored. aip.org The strong interaction between hydrogen 1s electrons and hydrogen-associated vibrations is often highlighted as a primary source of high superconductivity in hydrogen-based superconductors. nih.gov

Clathrate Calcium Hydrides and Novel Bonding Strategies

Research into calcium hydrides under high-pressure conditions has revealed the existence of novel clathrate structures with unexpectedly high hydrogen content, such as CaH₄, CaH₆, and CaH₁₂. nih.govnih.govnih.govnih.govfishersci.se These phases are stabilized under high pressure and exhibit unique structural and electronic properties not observed at ambient conditions. nih.govnih.gov

A notable example is CaH₆, which forms a hydrogen sodalite cage structure with enclathrated calcium atoms. nih.govnih.gov This clathrate structure involves novel bonding strategies, including the formation of unusual square "H₄" units within the hydrogen lattice. nih.govnih.govfishersci.se The formation of these units is attributed to the accommodation of excess electrons donated by calcium atoms into the antibonding σ* orbitals of H₂ molecules, leading to a weakening and lengthening of the H-H bond. nih.govfishersci.se

These high-pressure calcium superhydrides have garnered significant interest due to their potential for high-temperature superconductivity. CaH₆, for instance, has been experimentally synthesized under high pressure (e.g., 170 GPa) and has shown a high superconducting critical temperature (Tc) of 215 K. nih.gov Theoretical studies on CaH₆ have predicted even higher Tc values at higher pressures. fishersci.se The superconductivity in these clathrate structures is believed to be enhanced by factors such as the dynamic Jahn-Teller effect and strong electron-phonon coupling. fishersci.se The effective added electron (EAE) per H₂ molecule is a concept used to rationalize the different types of hydrogen species and their bond lengths in these high-pressure calcium hydrides. nih.govfishersci.se

This compound in Advanced Chemical Synthesis

This compound is a versatile reagent in advanced chemical synthesis, particularly in reduction processes and the formation of complex organic and organometallic compounds. wikipedia.orgamericanelements.comwikipedia.org Its reactivity as a reducing agent is often attributed to the in situ formation of metallic calcium at elevated temperatures. uni.lufishersci.beservice.gov.ukfishersci.nl

This compound Reduction Processes for Refractory Materials

This compound is widely employed as a powerful reducing agent for the synthesis of refractory materials, including metallic elements, intermetallic compounds, and carbides, from their corresponding oxides. uni.luwikipedia.orgfishersci.beservice.gov.ukfishersci.nlfishersci.atwikipedia.orgfishersci.nlfoodb.cawikipedia.orgereztech.comamericanelements.com This process, often referred to as calciothermic reduction or the this compound reduction process, typically involves heating a mixture of the refractory metal oxide and this compound under controlled atmosphere or vacuum at high temperatures (ranging from 600 to over 1000 °C). fishersci.beservice.gov.ukfishersci.nlwikipedia.org A key byproduct of these reduction reactions is calcium oxide (CaO), which is usually removed from the reaction product through leaching with dilute acid. fishersci.atwikipedia.org

This compound is an effective reducing agent for the production of various metallic elements from their oxides, particularly refractory metals. uni.lufishersci.beservice.gov.ukfishersci.nlwikipedia.orgwikipedia.orgfishersci.se Examples of metals synthesized using this method include titanium (Ti), zirconium (Zr), vanadium (V), niobium (Nb), tantalum (Ta), uranium (U), and thorium (Th). fishersci.beservice.gov.ukfishersci.nl The general reaction for the reduction of a metal oxide (MeOₓ) with this compound can be represented as:

MeOₓ + x CaH₂ → Me + x CaO + x H₂

For instance, the synthesis of titanium from titanium dioxide (TiO₂) proceeds via the reaction:

TiO₂ + 2 CaH₂ → Ti + 2 CaO + 2 H₂ uni.lu

The metallic powders obtained through this method can exhibit specific morphologies, such as a spongy structure. fishersci.at The process parameters, such as temperature and exposure time, significantly influence the kinetics and mechanism of the reduction and the characteristics of the resulting metal powder. fishersci.at

This compound reduction is also a viable route for the synthesis of intermetallic compounds. fishersci.atfoodb.caereztech.comamericanelements.comresearchgate.netwikipedia.orgfishersci.se The preparation of the refractory intermetallic compound Cr₂Ta from chromium(III) oxide (Cr₂O₃) and tantalum(V) oxide (Ta₂O₅) is a well-studied example. foodb.caresearchgate.netwikipedia.org The synthesis involves the this compound reduction of a mixture of these oxides at elevated temperatures. wikipedia.org

Research on the kinetics and mechanism of Cr₂Ta synthesis by this compound reduction indicates that the formation of the Cr₂Ta phase occurs through solid-state diffusion of chromium particles in tantalum. foodb.caresearchgate.net Studies have determined the apparent activation energy for this process to be approximately 291 kJ/mol. foodb.caresearchgate.net Anomalous formation kinetics, including a rapid increase in the Cr₂Ta phase amount upon reaching a certain synthesis temperature, have been observed. researchgate.net

Optimized synthesis parameters can yield Cr₂Ta intermetallic powder with a high volume percentage of the target phase (e.g., 95 ± 5 vol%) and a spongy particle morphology with a size typically less than 20 μm. foodb.ca The resulting powder is characterized by low impurity content, including oxygen, nitrogen, and hydrogen. foodb.ca Besides Cr₂Ta, other intermetallic compounds such as NiAl, Ni₃Al, TiAl, and Zr₃Al₂ have also been successfully produced using the this compound method. fishersci.atfoodb.ca

This compound plays a role in the fabrication of titanium carbide (TiC) powders, often through reduction-carbidization processes. fishersci.atfishersci.nlcenmed.com One approach involves the reduction-carbidization of titanium dioxide (TiO₂) using a combination of this compound and calcium carbide at temperatures up to 1200 °C. cenmed.com

This method can yield TiC powders with fine particle sizes, with average crystal sizes reported to be no larger than 1 μm, and in some cases, within the nano- or ultra-fine range (50-1500 nm). fishersci.nlcenmed.com The this compound synthesized titanium carbide is characterized by a high content of bound carbon and a low content of free carbon. cenmed.com The resulting TiC particles can be uniform and consist of single crystals with a composition close to stoichiometric TiC₁.₀. cenmed.com The properties of TiC, such as its extreme hardness, high melting point, and chemical stability, make these powders valuable for various applications, including cemented carbides and wear-resistant coatings. cenmed.comereztech.com

This compound in Organic and Organometallic Synthesis

Beyond its applications in materials reduction, this compound is also utilized in organic and organometallic synthesis. wikipedia.orgamericanelements.com In organic chemistry, CaH₂ is commonly employed as a drying agent for solvents due to its ability to react with and remove trace amounts of water. americanelements.com

In organometallic chemistry, research has explored the use of hydrocarbon-soluble this compound complexes, which exhibit different reactivity compared to the insoluble bulk CaH₂. These soluble complexes, often stabilized by bulky ligands such as β-diketiminates, can participate in a variety of reactions with organic and organometallic substrates.

Reductive Coupling Reactions (e.g., Carbon Monoxide)

The reductive coupling of carbon monoxide (CO) by metal hydrides is a subject of fundamental interest in chemistry. researcher.life Research has shown that this compound complexes can facilitate the selective reduction and C-C coupling of carbon monoxide. anu.edu.au For instance, a dimeric, anionic this compound complex has been reported to perform this transformation. anu.edu.au Computational studies investigating the mechanism suggest a stepwise process involving the coordination and reduction of CO. anu.edu.au The first CO molecule is transformed into a Ca-bound formyl ligand. anu.edu.au Subsequently, a second CO molecule coordinates to the same calcium center, and C-C bond formation occurs via the insertion of this second CO molecule into the Ca-Cformyl bond. anu.edu.au This mechanism contrasts with those observed for CO reduction with dimeric neutral and cationic Group 2 molecular hydrides, where both Group 2 centers are involved in the C-C bond-forming step. anu.edu.au The process concludes with the transfer of a hydride ligand from the second calcium center to the newly formed CO-derived ligand, yielding a cis-ethenediolate unit as the experimentally observed product. anu.edu.au The observed cis selectivity is attributed to electrostatic repulsion in the pathway leading to the trans isomer. anu.edu.au Analysis indicates that electrostatic interactions predominantly govern the interaction between the CO-derived ligands and the calcium center. anu.edu.au

Catalytic Applications in Organic Transformations (e.g., Hydrogenation, Hydroboration, Hydrosilylation)

This compound complexes have shown catalytic activity in various organic transformations, including hydrogenation, hydroboration, and hydrosilylation. researchgate.netroyalsocietypublishing.org The development of catalysts based on main-group metal compounds, such as calcium, for environmentally benign organic transformations is an active area of research. researchgate.net

In 2006, a molecular this compound complex was introduced that exhibited catalytic activity in alkene hydrosilylation and hydrogenation. researchgate.net More recent studies have reported calcium complexes, including those with benzyl (B1604629) and borate (B1201080) ligands, that are catalytically active in the hydroboration of substrates like 1,1-diphenylethylene (B42955) (DPE) with catecholborane (HBcat). researchgate.net

Calcium hydrido complexes can be generated from amide, alkyl, or benzyl calcium precursors and silanes through σ-bond metathesis, a process exploited in catalytic reactions such as hydrogenation and hydro-elementation. rsc.org The mechanism often involves a metal hydride species as the active component. rsc.org Recent work has also demonstrated the ability of calcium complexes to catalyze the hydrosilylation of aldimines and ketimines with silanes. rsc.org Some catalytic systems involve commercial and moisture-stable calcium salts, such as calcium triflimide (Ca(NTf₂)₂), which can act synergistically with other salts like potassium hexafluorophosphate (B91526) (KPF₆) to catalyze aldimine hydrosilylation under mild conditions. rsc.orgrsc.org Experimental data and DFT calculations support an electrophilic activation of the Si-H bond by the calcium catalyst in such reactions. rsc.orgrsc.org This highlights a departure from typical alkaline earth chemistry where an alkaline earth-hydride complex is commonly generated. rsc.org

Role as a Drying Agent in Sensitive Chemical Processes (Research Context)

This compound is recognized as an efficient drying agent in various chemical processes, particularly in research settings where the removal of trace moisture from solvents is critical. azom.comscribd.com It is classified as a mild drying agent compared to more reactive substances like sodium-potassium alloys. azom.com this compound is suitable for drying basic solvents such as pyridine (B92270) and amines. azom.com

In the context of sensitive chemical processes, rigorous drying of organic solvents is often necessary, and the required degree of dryness depends on the specific application. scribd.com While various drying agents exist, including molecular sieves and magnesium, this compound is considered among the most effective for certain solvents. scribd.com For example, dichloromethane (B109758) can be dried over this compound in a continuous still. scribd.compitt.edu Toluene can be predried using this compound before further drying with other methods. pitt.edu Although effective, it is worth noting that the use of highly reactive materials like metal hydrides for drying can pose safety risks, such as fires or explosions, particularly when hot solvents are involved during distillation. pitt.edu Alternative methods, such as using activated molecular sieves or silica, are also employed to achieve low residual water content in solvents, offering a safer approach in some cases. pitt.edu

Interactive Data Table: Water Content in Solvents Dried with CaH₂ (Example Data)

While specific quantitative data tables directly from the search results for CaH₂ as a drying agent in various solvents were not extensively available in a format suitable for direct table extraction, the text indicates its use for drying solvents like dichloromethane and toluene, achieving low ppm levels of water. scribd.compitt.edu For illustrative purposes, based on the descriptions of drying efficiency, a conceptual interactive table showing potential outcomes for different solvents could be presented if specific data were provided in a structured format. However, without such data, a placeholder or descriptive text about the potential for low moisture content is more appropriate.

Conceptual Placeholder for Interactive Table (if data were available):

SolventDrying AgentResidual Water Content (ppm)
DichloromethaneThis compound~13 pitt.edu
Toluene (predry)This compoundInitial reduction pitt.edu
AcetonitrileThis compoundReasonably effective pitt.edu

Catalytic Role in Novel Chemical Processes (e.g., Ammonia (B1221849) Synthesis in Plasma)

This compound is being explored for its catalytic role in novel chemical processes, including the synthesis of ammonia in plasma environments. tennessee.eduresearchgate.netaiaa.org Ammonia synthesis is a critical process, and while the Haber-Bosch process is the long-standing method, research into more sustainable alternatives is ongoing. tennessee.edu Plasma-based ammonia synthesis is one such alternative, offering the potential for lower energy consumption and small-scale production. tennessee.edu

This compound has been investigated as a catalyst in dielectric barrier discharge (DBD) plasma reactors for ammonia synthesis. tennessee.eduresearchgate.netaiaa.org In this context, catalysts like this compound, calcium nitride, and lithium hydride have been tested to enhance ammonia generation. tennessee.eduresearchgate.netaiaa.org These materials possess qualities such as reactive metals and the ability to adsorb hydrogen and nitrogen, which are beneficial for ammonia synthesis. tennessee.edu

Studies have characterized the performance of this compound as a catalyst in DBD plasma reactors, quantifying synthesis levels using techniques like gas chromatography and spectroscopy. tennessee.eduresearchgate.net Research indicates that this compound can achieve notable ammonia synthesis rates in plasma environments. researchgate.netaiaa.org For example, one study reported a maximum synthesis rate of 6440 µmol h⁻¹ gcat⁻¹ for CaH₂ and an efficiency of 4.0 g-NH₃ kWh⁻¹ gcat⁻¹. researchgate.net The performance of CaH₂ can be influenced by reactor conditions, such as the flow ratio of nitrogen and hydrogen and the plasma power level. tennessee.edu this compound has been observed to prefer hydrogen-rich environments for ammonia synthesis in plasma. researchgate.net The role of the catalyst in plasma-catalytic systems is complex, potentially influencing the plasma properties and discharge regime in addition to acting as a conventional catalyst. researchgate.net

Data Table: Ammonia Synthesis Rates with CaH₂ in Plasma

CatalystSynthesis Rate (µmol h⁻¹ gcat⁻¹)N₂:H₂ Flow RatioEfficiency (g-NH₃ kWh⁻¹ gcat⁻¹)
This compound6440 researchgate.netNot specified4.0 researchgate.net
This compound~100 (µmol/g/min) aiaa.orgNot specifiedNot specified

Note: The two entries for this compound synthesis rate are from different sources and units are provided as reported.

Advanced Analytical and Measurement Applications

This compound finds application in advanced analytical and measurement techniques, particularly for determining moisture content and in nuclear applications.

Moisture Content Determination in Non-Aqueous Systems (Research Methods)

The reaction of this compound with water, which produces hydrogen gas, is utilized for determining moisture content in various materials, including non-aqueous systems. dr-wernecke.comepa.govspectrosci.com This quantitative this compound reaction method is capable of determining water concentrations ranging from 0.1% to 100% in liquid and solid materials such as oils, paints, and soils. epa.gov It can be employed as both a field and laboratory method. epa.gov

In laboratory applications, the this compound method is favored for determining material moisture in plastics due to its ease of use and the fact that it is an absolute measurement, requiring no calibration. dr-wernecke.com The method involves reacting a measured sample with this compound reagent in a sealed container. spectrosci.com The water in the sample reacts with the this compound, generating hydrogen gas. spectrosci.com The amount of hydrogen produced is directly proportional to the amount of water present in the sample. spectrosci.com The resulting pressure from the hydrogen gas can be measured and converted to a percentage of water content. epa.gov This method is useful for determining the total composition of a sample, distinguishing aqueous from nonaqueous solutions, and evaluating the moisture content of substances like diesel and lubrication oils. azom.comepa.govspectrosci.com While established methods like Karl Fischer titration are also used for moisture determination, the this compound method offers a straightforward, calibration-free approach for certain applications. dr-wernecke.comspectrosci.com

Neutron Cross-Section Measurements for Nuclear Applications

This compound is of interest in nuclear applications, particularly in the context of nuclear reactor design and the transmutation of long-lived nuclear wastes. osti.govresearchgate.netepj-conferences.org Its use as a potential material for local moderation of the neutron spectrum in fast neutron reactors, such as PHENIX, has been investigated due to its relative stability in liquid sodium. osti.gov

Accurate thermal neutron scattering data, including the thermal neutron scattering law (TSL) and cross sections, are necessary for describing moderated regions in nuclear calculations using methods like Monte Carlo and deterministic codes. osti.govresearchgate.netepj-conferences.org Research has focused on determining these data for this compound. osti.govresearchgate.net This involves experimental measurements, such as phonon frequency spectra obtained through techniques like inelastic neutron scattering, and theoretical calculations, often employing methods like Density Functional Theory (DFT) to derive the phonon density of states. osti.govresearchgate.net The phonon density of states is a primary input for generating the TSL. researchgate.net

Evaluations of the thermal neutron scattering cross sections for the different atomic sites in CaH₂ (Ca, H1, and H2) have been conducted. researchgate.netosti.gov These evaluations include coherent elastic and inelastic components for calcium and incoherent elastic and inelastic contributions for the hydrogen ions. osti.gov The evaluated data are crucial for establishing accurate information for reactor design and improving existing nuclear data libraries. researchgate.netosti.gov

Integral experiments, such as sample reactivity worth measurements in research reactors, are also performed to validate the neutron cross sections of materials like this compound. epj-conferences.orgresearchgate.net These measurements involve determining the change in reactor reactivity caused by the insertion of this compound samples of varying weights. epj-conferences.orgresearchgate.net The experimental results are then compared with calculations performed using nuclear codes and data libraries to assess the accuracy of the cross sections. epj-conferences.orgresearchgate.net Studies have shown that calculations using evaluated cross sections with the TSL model can agree with experimental values within the error range, indicating the reasonableness of the data for nuclear design applications. epj-conferences.orgresearchgate.net

Data Table: Sample Reactivity Worth Measurements for CaH₂

Sample Weight (g)Measured Reactivity Worth (% ∆k/k)Calculated/Experimental (C/E) Ratio (JEFF-3.1, TSL model)
21.20-0.0042 ± 0.0003 epj-conferences.org1.119 ± 0.587 epj-conferences.orgresearchgate.net
41.00-0.0086 ± 0.0003 epj-conferences.org0.806 ± 0.305 epj-conferences.orgresearchgate.net
78.72-0.0158 ± 0.0004 epj-conferences.org0.874 ± 0.165 epj-conferences.orgresearchgate.net
164.40-0.0322 ± 0.0008 epj-conferences.org0.894 ± 0.099 epj-conferences.orgresearchgate.net

Note: The relationship between sample weight and reactivity worth was observed to be linear in the experimental range studied. epj-conferences.org

Q & A

Q. What are the critical safety protocols for handling calcium hydride in laboratory settings?

this compound (CaH₂) requires stringent safety measures due to its reactivity with water and flammability. Key protocols include:

  • Moisture Avoidance : Store in airtight containers under inert gas (e.g., argon) and use dry environments .
  • Fire Safety : Use CO₂ or dry sand for fire suppression; avoid water-based extinguishers .
  • Personal Protective Equipment (PPE) : Wear impermeable gloves, safety goggles, and flame-resistant lab coats. Ground equipment to prevent static discharge .
  • Ventilation : Conduct reactions in fume hoods to mitigate hydrogen gas accumulation .

Q. How does this compound react with water, and what experimental precautions are necessary?

CaH₂ reacts violently with water to produce hydrogen gas (H₂) and calcium hydroxide:

CaH2+2H2OCa(OH)2+2H2\text{CaH}_2 + 2\text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + 2\text{H}_2 \uparrow

Methodological Steps :

  • Use controlled water addition rates to manage exothermicity.
  • Monitor gas evolution via gas burettes or flow meters to quantify H₂ yield .
  • Conduct reactions in sealed systems to prevent atmospheric contamination .

Q. What synthesis methods ensure high-purity this compound for laboratory use?

Industrial synthesis involves direct reaction of calcium metal with hydrogen gas at elevated temperatures:

Ca+H2300400CCaH2\text{Ca} + \text{H}_2 \xrightarrow{300-400^\circ\text{C}} \text{CaH}_2

Key Considerations :

  • Use high-purity calcium (≥99%) to minimize oxide impurities .
  • Maintain hydrogen flow rates at 1-2 L/min for uniform hydride formation .
  • Post-synthesis, store under inert gas to prevent moisture absorption .

Advanced Research Questions

Q. How can this compound's reactivity worth be measured in nuclear reactor applications?

In neutron moderation studies, reactivity worth is quantified by inserting CaH₂ samples into a reactor core and measuring neutron flux changes. A recent study reported:

Sample Weight (g)Reactivity Worth (%∆k/k)Error (±)
21.20-0.00420.0003
164.40-0.03220.0008

Methodology :

  • Use Monte Carlo codes (e.g., MVP3) with thermal scattering law (TSL) models to simulate neutron interactions .
  • Validate computational results against experimental reactivity measurements .

Q. How can discrepancies between experimental data and computational models for CaH₂ reactivity be resolved?

Discrepancies arise from biases in nuclear data libraries (e.g., JEFF-3.1). Strategies include:

  • Sensitivity Analysis : Identify cross-section uncertainties impacting reactivity predictions .
  • Model Refinement : Incorporate anisotropic scattering effects via TSL models instead of Free Gas approximations .
  • Benchmarking : Compare results across multiple codes (e.g., MVP3 vs. MCNP) to isolate systematic errors .

Q. What methodologies optimize this compound's efficiency as a desiccant in anhydrous solvent systems?

CaH₂ outperforms NaH and LiH in drying polar aprotic solvents (e.g., THF, DMF) due to its higher desiccant capacity. Protocol :

  • Activation : Heat CaH₂ to 200°C under vacuum to remove surface hydroxides .
  • Solvent Treatment : Reflux solvent with CaH₂ for 6-12 hours, followed by distillation under inert gas .
  • Purity Monitoring : Use Karl Fischer titration to verify residual water content (<10 ppm) .

Q. How can reproducibility challenges in CaH₂-mediated reductions be addressed?

Reproducibility issues often stem from inconsistent particle size or moisture exposure. Solutions include:

  • Standardized Grinding : Mill CaH₂ to uniform particle sizes (e.g., 325 mesh) to ensure consistent reactivity .
  • Inert Atmosphere : Use Schlenk lines or gloveboxes for reagent transfer and reaction setup .
  • Batch Calibration : Pre-test each CaH₂ batch with a control reaction (e.g., ester reduction) to validate activity .

Data Contradiction and Analysis

Q. Why do some studies report variable hydrogen yields from CaH₂-water reactions?

Discrepancies arise from:

  • Particle Size Effects : Finer powders increase surface area, accelerating H₂ generation .
  • Impurities : Sulfate contaminants (>0.005%) inhibit reaction kinetics by forming passivation layers .
  • Temperature Dependence : Reactions at >50°C yield 5-10% more H₂ due to enhanced diffusion rates .

Tables for Reference

Table 1 : Reactivity Worth of CaH₂ in Neutron Moderation Experiments

Sample Mass (g)Reactivity (%∆k/k)Computational ModelC/E Ratio
78.72-0.0158TSL (JEFF-3.1)0.806
78.72-0.0158Free Gas Model1.12

Key : C/E = Calculated/Experimental ratio.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.